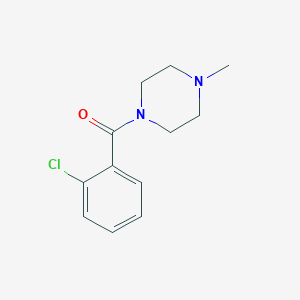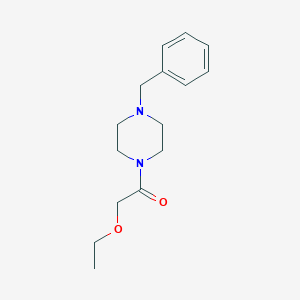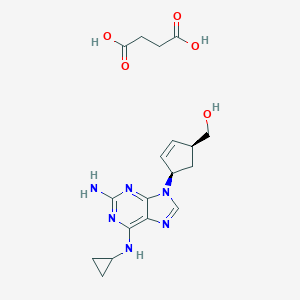
1-(2-Chlorobenzoyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorobenzoyl)-4-methylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a piperazine derivative that has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Scientific Research Applications
1-(2-Chlorobenzoyl)-4-methylpiperazine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new painkillers. Additionally, this compound has been shown to have antitumor activity, particularly against breast and lung cancer cells. Furthermore, 1-(2-Chlorobenzoyl)-4-methylpiperazine has been found to inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzoyl)-4-methylpiperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, 1-(2-Chlorobenzoyl)-4-methylpiperazine has been found to bind to the benzodiazepine site of the GABA-A receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
1-(2-Chlorobenzoyl)-4-methylpiperazine has been found to exhibit various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. Additionally, 1-(2-Chlorobenzoyl)-4-methylpiperazine has been found to decrease the expression of COX-2 and iNOS, two enzymes that play a key role in the inflammatory response. Furthermore, this compound has been shown to induce apoptosis in cancer cells, suggesting its potential as an antitumor agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-Chlorobenzoyl)-4-methylpiperazine in lab experiments is its high purity and yield. Additionally, this compound has been extensively studied, and its biological activities have been well characterized. However, one of the limitations of using this compound is its relatively high cost compared to other piperazine derivatives. Furthermore, the mechanism of action of 1-(2-Chlorobenzoyl)-4-methylpiperazine is not fully understood, which may limit its potential applications in medicinal chemistry.
Future Directions
There are several future directions that could be explored in the study of 1-(2-Chlorobenzoyl)-4-methylpiperazine. One potential area of research is the development of new analogs with improved biological activities. Additionally, the mechanism of action of this compound could be further elucidated to better understand its potential applications in medicinal chemistry. Furthermore, the antimicrobial and antitumor activities of 1-(2-Chlorobenzoyl)-4-methylpiperazine could be further explored to identify new therapeutic targets. Overall, the study of 1-(2-Chlorobenzoyl)-4-methylpiperazine has the potential to lead to the development of new drugs with significant clinical applications.
Synthesis Methods
The synthesis of 1-(2-Chlorobenzoyl)-4-methylpiperazine is a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, and the resulting compound is purified by recrystallization. The yield of the synthesis process is typically high, and the purity of the final product can be verified using various analytical techniques such as NMR spectroscopy and HPLC.
properties
Product Name |
1-(2-Chlorobenzoyl)-4-methylpiperazine |
|---|---|
Molecular Formula |
C12H15ClN2O |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
(2-chlorophenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H15ClN2O/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13/h2-5H,6-9H2,1H3 |
InChI Key |
ODQHPBRGVGTRCR-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)






